Licarbazepine

Catalog No.
S533096
CAS No.
29331-92-8
M.F
C15H14N2O2
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Licarbazepine

CAS Number

29331-92-8

Product Name

Licarbazepine

IUPAC Name

5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)

InChI Key

BMPDWHIDQYTSHX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Licarbazepine; BIA-2-005; GP-47779; LIC-477; LIC-477D; TRI-477; BIA2-005; GP47779; LIC477; LIC477D; TRI477.

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O

The exact mass of the compound Licarbazepine is 254.1055 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of dibenzoazepine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Licarbazepine (10,11-dihydro-10-hydroxycarbamazepine, or MHD) is the primary pharmacologically active metabolite of oxcarbazepine and a critical intermediate in the synthesis of third-generation antiepileptic drugs [1]. For procurement, its value lies in its dual role as an essential analytical reference standard for therapeutic drug monitoring (TDM) and as a racemic precursor for enantioselective resolution into eslicarbazepine [2]. Unlike its parent prodrugs, licarbazepine provides direct, quantifiable in vitro activity at voltage-gated sodium channels (VGSCs) without requiring hepatic metabolism, making it the definitive compound for precise pharmacokinetic profiling and neuropharmacological assays[3].

Substituting licarbazepine with its prodrugs (oxcarbazepine or eslicarbazepine acetate) or structural analogs (carbamazepine) critically compromises both analytical and synthetic workflows [1]. In clinical and pharmacokinetic monitoring, oxcarbazepine is rapidly metabolized (half-life ~2 hours) and undetectable at steady state, rendering it useless as a TDM biomarker; only licarbazepine (half-life 7-11 hours) accurately reflects systemic exposure [2]. In synthetic applications, attempting to bypass racemic licarbazepine by directly reducing oxcarbazepine often requires specialized, costly biocatalysts or asymmetric hydrogenation conditions, whereas starting with racemic licarbazepine allows for highly efficient, scalable enzymatic or chemical kinetic resolution [3]. Furthermore, in vitro cellular assays utilizing oxcarbazepine fail to replicate the precise VGSC resting-state binding kinetics unique to the active licarbazepine molecule [4].

Pharmacokinetic Stability and TDM Biomarker Suitability

In human pharmacokinetic profiles, the parent drug oxcarbazepine is almost immediately reduced by cytosolic enzymes to licarbazepine (MHD) [1]. Consequently, oxcarbazepine exhibits a highly transient elimination half-life of approximately 2 hours, making it an unreliable marker for systemic exposure. In contrast, licarbazepine demonstrates a prolonged elimination half-life of 7 to 11 hours and achieves a stable therapeutic serum concentration range of 10-35 mcg/mL [2]. Procurement of licarbazepine as an analytical standard is therefore mandatory for clinical laboratories and CROs conducting TDM, as measuring the parent prodrug yields clinically irrelevant data [1].

Evidence DimensionElimination half-life and TDM target viability
Target Compound DataLicarbazepine (MHD): 7-11 hours (Primary TDM target, 10-35 mcg/mL therapeutic range)
Comparator Or BaselineOxcarbazepine: ~2 hours (Unsuitable for steady-state TDM)
Quantified Difference3.5x to 5.5x longer half-life for Licarbazepine
ConditionsIn vivo human pharmacokinetic monitoring and serum analysis

Procurement of licarbazepine is essential for clinical and bioanalytical labs, as the parent compound oxcarbazepine clears too rapidly to serve as a reliable quantitative standard.

Scalability in Eslicarbazepine Synthesis via Kinetic Resolution

Racemic licarbazepine serves as a highly efficient starting material for the synthesis of the single-enantiomer API eslicarbazepine (S-licarbazepine) [1]. While direct asymmetric reduction of oxcarbazepine requires specialized ruthenium catalysts or engineered ketoreductases, starting from racemic licarbazepine enables highly selective enzymatic kinetic resolution. For instance, transesterification of racemic licarbazepine using Candida rugosa lipase and vinyl benzoate in MTBE yields S-(+)-licarbazepine with an enantiomeric excess (ee) of 97% and an 84% yield [2]. This provides a robust, scalable alternative to direct asymmetric reduction workflows, making racemic licarbazepine a highly valuable procurement target for process chemistry scaling [1].

Evidence DimensionEnantiomeric excess (ee) and yield in biocatalytic resolution
Target Compound DataRacemic Licarbazepine: 97% ee, 84% yield (via Candida rugosa lipase transesterification)
Comparator Or BaselineDirect oxcarbazepine reduction (requires complex asymmetric catalysis)
Quantified DifferenceEnables high-yield (>80%) chiral resolution using standard lipases rather than specialized asymmetric hydrogenation
ConditionsLipase-catalyzed transesterification in MTBE with vinyl benzoate

Purchasing racemic licarbazepine allows process chemists to utilize cost-effective enzymatic resolution pathways for eslicarbazepine production, bypassing the need for expensive asymmetric reduction catalysts.

Differentiated Voltage-Gated Sodium Channel (VGSC) Binding Kinetics

In vitro electrophysiological assays demonstrate that licarbazepine (and its enantiomers) possesses a distinct binding profile at voltage-gated sodium channels (VGSCs) compared to carbamazepine (CBZ) and oxcarbazepine (OXC) [1]. Specifically, the affinity of eslicarbazepine (S-licarbazepine) for VGSCs in the resting state is significantly lower than that of CBZ and OXC. At a holding potential of -100 mV, the IC50 for eslicarbazepine is 15,744.2 µM, compared to 822.9 µM for CBZ and 1999.7 µM for OXC [2]. This lower resting-state affinity translates to an enhanced inhibitory selectivity for rapidly firing neurons over normally active ones, a critical differentiator in neuropharmacological profiling [1]. Utilizing licarbazepine in cellular assays is therefore necessary to accurately model this state-dependent block, which prodrugs cannot replicate in vitro [2].

Evidence DimensionIC50 for VGSC at resting state (-100 mV holding potential)
Target Compound DataEslicarbazepine (S-licarbazepine): 15,744.2 µM (low resting-state affinity)
Comparator Or BaselineCarbamazepine (CBZ): 822.9 µM; Oxcarbazepine (OXC): 1999.7 µM
Quantified Difference~7.8x lower affinity for the resting state compared to OXC, and ~19x lower compared to CBZ
ConditionsIn vitro patch-clamp electrophysiology on VGSCs at -100 mV holding potential

For neuropharmacology researchers, licarbazepine is required to accurately assess state-dependent ion channel inhibition, as the prodrugs exhibit fundamentally different binding kinetics in vitro.

Analytical Reference Standard for Therapeutic Drug Monitoring (TDM)

Because oxcarbazepine is rapidly metabolized in vivo, clinical laboratories and contract research organizations (CROs) must procure licarbazepine (MHD) to calibrate LC-MS/MS and HPLC assays [1]. It is the sole reliable biomarker for assessing patient exposure, compliance, and toxicity, with validated therapeutic ranges set strictly against the licarbazepine metabolite (10-35 mcg/mL) [2].

Starting Material for Chiral API Synthesis

Racemic licarbazepine is heavily utilized by pharmaceutical manufacturers and process chemists as a precursor for the production of eslicarbazepine acetate[3]. By utilizing chemical resolution (e.g., via acetyl mandelic acid) or enzymatic kinetic resolution (e.g., lipases), buyers can achieve high enantiomeric excess (>97% ee) without relying on the complex asymmetric hydrogenation of oxcarbazepine [4].

In Vitro Electrophysiological and Neuropharmacological Assays

In cellular models evaluating voltage-gated sodium channel (VGSC) kinetics, licarbazepine is the required test article[5]. Since prodrugs like oxcarbazepine and eslicarbazepine acetate lack the precise state-dependent binding profile of the active metabolite, researchers must use licarbazepine to accurately map IC50 values and resting-state affinities in patch-clamp experiments [6].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

254.105527694 Da

Monoisotopic Mass

254.105527694 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XFX1A5KJ3V

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 59 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 58 of 59 companies with hazard statement code(s):;
H302 (32.76%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (32.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (32.76%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H411 (65.52%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Metabolism Metabolites

10-hydroxycarbazepine has known human metabolites that include (2S,3S,4S,5R)-6-[(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Licarbazepine

Dates

Last modified: 08-15-2023
1: Kim TH, Reid CA, Petrou S. Oxcarbazepine and its active metabolite, (S)-licarbazepine, exacerbate seizures in a mouse model of genetic generalized epilepsy. Epilepsia. 2015 Jan;56(1):e6-9. doi: 10.1111/epi.12866. Epub 2014 Dec 8. PubMed PMID: 25489632.
2: Ferreira A, Rodrigues M, Oliveira P, Francisco J, Fortuna A, Rosado L, Rosado P, Falcão A, Alves G. Liquid chromatographic assay based on microextraction by packed sorbent for therapeutic drug monitoring of carbamazepine, lamotrigine, oxcarbazepine, phenobarbital, phenytoin and the active metabolites carbamazepine-10,11-epoxide and licarbazepine. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Nov 15;971:20-9. doi: 10.1016/j.jchromb.2014.09.010. Epub 2014 Sep 16. PubMed PMID: 25261836.
3: Bocato MZ, Bortoleto MA, Pupo MT, de Oliveira AR. A new enantioselective CE method for determination of oxcarbazepine and licarbazepine after fungal biotransformation. Electrophoresis. 2014 Oct;35(19):2877-84. doi: 10.1002/elps.201400137. Epub 2014 Aug 18. PubMed PMID: 24981999.
4: Serralheiro A, Alves G, Fortuna A, Rocha M, Falcão A. First HPLC-UV method for rapid and simultaneous quantification of phenobarbital, primidone, phenytoin, carbamazepine, carbamazepine-10,11-epoxide, 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine, lamotrigine, oxcarbazepine and licarbazepine in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Apr 15;925:1-9. doi: 10.1016/j.jchromb.2013.02.026. Epub 2013 Feb 27. PubMed PMID: 23507454.
5: Loureiro AI, Fernandes-Lopes C, Wright LC, Soares-da-Silva P. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Sep 1;879(25):2611-8. doi: 10.1016/j.jchromb.2011.07.019. Epub 2011 Jul 20. PubMed PMID: 21816689.
6: Fortuna A, Alves G, Almeida A, Lopes B, Falcão A, Soares-da-Silva P. A chiral liquid chromatography method for the simultaneous determination of oxcarbazepine, eslicarbazepine, R-licarbazepine and other new chemical derivatives BIA 2-024, BIA 2-059 and BIA 2-265, in mouse plasma and brain. Biomed Chromatogr. 2012 Mar;26(3):384-92. doi: 10.1002/bmc.1670. Epub 2011 Jul 21. PubMed PMID: 21780155.
7: Fortuna A, Alves G, Falcão A, Soares-da-Silva P. Binding of licarbazepine enantiomers to mouse and human plasma proteins. Biopharm Drug Dispos. 2010 Jul;31(5-6):362-6. doi: 10.1002/bdd.716. PubMed PMID: 20578208.
8: Alves G, Figueiredo I, Falcão A, Castel-Branco M, Caramona M, Soares-Da-Silva P. Stereoselective disposition of S- and R-licarbazepine in mice. Chirality. 2008 Jun;20(6):796-804. doi: 10.1002/chir.20546. PubMed PMID: 18306292.
9: Souppart C, Gardin A, Greig G, Balez S, Batard Y, Krebs-Brown A, Appel-Dingemanse S. Pharmacokinetics of licarbazepine in healthy volunteers: single and multiple oral doses and effect of food. J Clin Pharmacol. 2008 May;48(5):563-9. doi: 10.1177/0091270007313323. Epub 2008 Feb 7. PubMed PMID: 18258749.
10: Alves G, Figueiredo I, Castel-Branco M, Loureiro A, Falcão A, Caramona M. Simultaneous and enantioselective liquid chromatographic determination of eslicarbazepine acetate, S-licarbazepine, R-licarbazepine and oxcarbazepine in mouse tissue samples using ultraviolet detection. Anal Chim Acta. 2007 Jul 16;596(1):132-40. Epub 2007 Jun 3. PubMed PMID: 17616250.

Explore Compound Types